2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a complex organic compound that incorporates a furan moiety and a phenyl group, linked through an amide bond to an acetic acid structure. This compound is of interest in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and analgesic properties.
The compound can be synthesized through various organic reactions, often involving the modification of existing furan and phenyl derivatives. Its structure suggests possible applications in pharmaceuticals, particularly as a bioactive agent.
This compound can be classified as an amide due to the presence of the amide functional group. It also contains an acetic acid moiety, which classifies it under carboxylic acids. The presence of bromine in the furan ring adds to its classification as a halogenated organic compound.
The synthesis of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid typically involves several steps, including:
The synthesis may utilize techniques such as:
The molecular structure of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid can be represented as follows:
This indicates that the compound contains:
The molecular weight is approximately 336.16 g/mol. The presence of both polar (amide and carboxylic acid) and non-polar (furan and phenyl) components suggests interesting solubility characteristics.
The compound can participate in various chemical reactions, such as:
Reactions involving this compound often require careful control of conditions (temperature, pH) to favor desired pathways while minimizing side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for monitoring reaction progress and confirming product formation.
The mechanism by which 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
Studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is crucial for its potential application in treating inflammatory conditions.
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid has potential applications in:
Research into similar compounds has shown promising results in reducing inflammation and pain with minimal side effects, indicating that this compound could be a valuable addition to therapeutic options.
The strategic integration of bromofuran and phenyl pharmacophores into hybrid scaffolds represents a sophisticated approach in modern medicinal chemistry, driven by the synergistic potential of these structural motifs. Bromofuran rings, characterized by their electron-rich heteroaromatic system, exhibit inherent bioactivity due to their capacity for diverse non-covalent interactions with biological targets. The bromine atom at the C5 position significantly enhances reactivity by facilitating in situ cross-coupling reactions and acting as a hydrogen-bond acceptor, thereby improving target binding affinity [2]. Concurrently, the N-phenyl substitution in "2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid" (CAS 1184056-88-9) introduces hydrophobic π-stacking capabilities essential for interacting with aromatic residues in enzyme binding pockets [1] [4].
The acetic acid moiety further diversifies the compound’s functionality, serving as a hydrogen-bond donor/acceptor and enabling salt bridge formation with cationic residues. This trifunctional design aligns with fragment-based drug discovery (FBDD) principles, where smaller molecular fragments (~300 Da) like this compound (MW: 324.13 g/mol) are optimized for efficient receptor interactions [2]. Such hybrids demonstrate enhanced pharmacokinetic profiles, as evidenced by studies showing improved cellular permeability and metabolic stability in analogous furan derivatives.
Table 1: Key Attributes of Bromofuran-Phenyl Hybrid Scaffolds
Structural Feature | Role in Drug Design | Contribution to Bioactivity |
---|---|---|
5-Bromofuran ring | Cross-coupling handle | Enables Pd-catalyzed derivatization; enhances electrophilicity |
N-Phenyl group | Hydrophobic anchor | Facilitates π-π stacking with protein aromatics |
Acetic acid tail | Polarity modulator | Improves solubility; permits ionic interactions |
Amide linker | Conformational control | Stabilizes trans-configuration; enhances rigidity |
Recent advancements highlight the scaffold’s versatility in generating libraries for infectious and non-infectious disease targets. For instance, bromofuran analogues have shown promise as anti-inflammatories and kinase inhibitors due to their ability to disrupt protein-protein interactions [2] [5]. The molecular weight (324.13 g/mol) and log P (predicted ~2.8) of this compound further situate it within "drug-like" chemical space, adhering to Lipinski’s rule of five parameters [1] [7].
Furan derivatives have evolved from natural product inspirations to synthetically refined therapeutic candidates over five decades. Early research focused on furan-containing secondary metabolites from plants like Butea monosperma and Piper hispidum, which demonstrated significant cyclooxygenase (COX) inhibition and analgesic effects in rodent models [2]. These discoveries catalyzed systematic exploration of furan’s pharmacophoric potential, particularly through structural hybridization. The incorporation of bromine at the furan C5 position emerged as a pivotal innovation, amplifying bioactivity by:
Table 2: Evolution of Furan-Based Therapeutics in Inflammation Research
Era | Key Developments | Impact on Compound Design |
---|---|---|
1970s–1980s | Isolation of anti-inflammatory furanoterpenoids (e.g., Nimbidiol) | Validated furan as a bioactive core for pain pathways |
1990s–2000s | Synthetic furan-acetic acid hybrids (e.g., Furobufen) | Demonstrated enhanced potency via carboxylic acid functionalization |
2010–Present | Halogenated furan carboxamides (e.g., 5-Bromo-N-propylfuran-2-carboxamide) | Established bromine as a strategic modifier for target engagement |
Modern synthetic techniques—including Claisen-Schmidt condensation, microwave-assisted synthesis, and Pd-catalyzed cross-coupling—have enabled precise structural refinements. The compound "2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid" exemplifies this progress, combining a brominated furan core with an N-arylglycine motif to leverage dual mechanisms of action [1] [4]. Its design specifically addresses limitations of early furan analgesics, such as poor bioavailability and off-target effects, through balanced amphiphilicity (log P: ~2.8) and conformational rigidity [5] [7]. Research indicates such compounds inhibit prostaglandin biosynthesis and cytokine release in vitro at micromolar concentrations, positioning them as viable leads for next-generation anti-inflammatories [2] [6].
Table 3: Compound Identification and Properties
Identifier | Value | Source |
---|---|---|
CAS No. | 1184056-88-9 | [1] [4] [7] |
IUPAC Name | N-(5-bromofuran-2-carbonyl)-N-phenylglycine | [1] [4] |
Molecular Formula | C₁₃H₁₀BrNO₄ | [1] [4] [7] |
Molecular Weight | 324.13 g/mol | [1] [4] [5] |
SMILES | OC(=O)CN(C1=CC=CC=C1)C(=O)C1=CC=C(Br)O1 | [1] [7] |
InChI Key | IIGACMDEBLNYCC-UHFFFAOYSA-N | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0